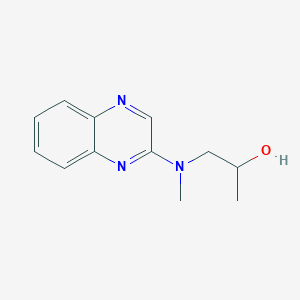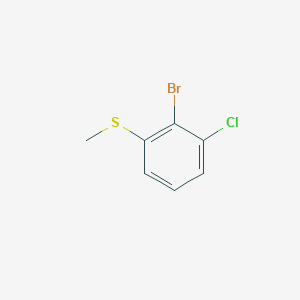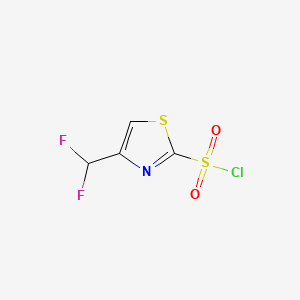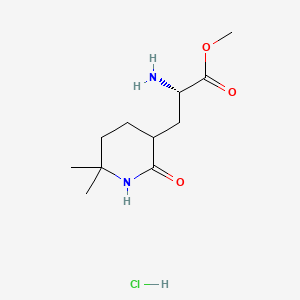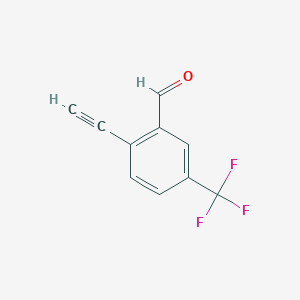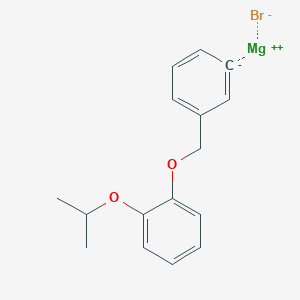
3-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound widely used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2-isopropoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is carefully monitored and controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic frameworks used in pharmaceuticals and materials science.
Scientific Research Applications
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Investigated for its potential in modifying biomolecules and studying biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers. The magnesium atom coordinates with the oxygen of the tetrahydrofuran solvent, stabilizing the reactive intermediate. This allows the phenyl group to attack electrophiles, forming new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
3-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a different substituent, used for specific synthetic applications.
Vinylmagnesium Bromide: Used in the formation of carbon-carbon double bonds.
Uniqueness
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the isopropoxyphenoxymethyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C16H17BrMgO2 |
|---|---|
Molecular Weight |
345.51 g/mol |
IUPAC Name |
magnesium;1-(phenylmethoxy)-2-propan-2-yloxybenzene;bromide |
InChI |
InChI=1S/C16H17O2.BrH.Mg/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BOJBOJZQVGXWJA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


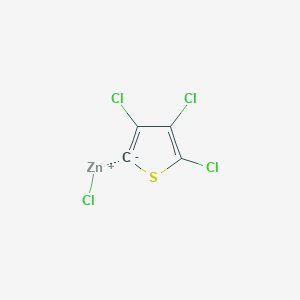
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
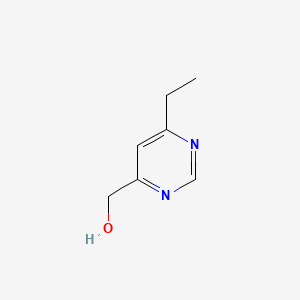
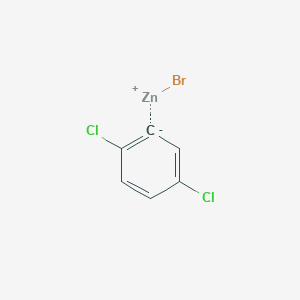
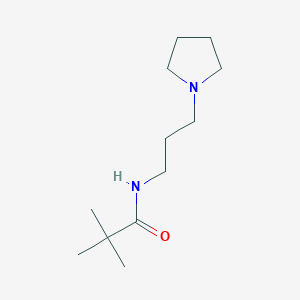
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
